N-tert-Butylformamide

Catalog No.
S1893183
CAS No.
2425-74-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylformamide

CAS Number

2425-74-3

Product Name

N-tert-Butylformamide

IUPAC Name

N-tert-butylformamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)

InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC=O

Solubility

Sol in water and common hydrocarbon solvents.

Canonical SMILES

CC(C)(C)NC=O

Self-assembly Studies

N-tert-Butylformamide exhibits interesting properties due to its molecular structure. It contains both polar and non-polar regions, allowing it to self-assemble into nanostructures. Researchers have investigated its potential as a non-aqueous medium for studying self-assembly processes in amphiphilic molecules []. These studies can help us understand how molecules arrange themselves at the microscopic level, which has applications in material science and drug delivery.

N-tert-Butylformamide is an organic compound with the molecular formula C5_5H11_{11}NO and a molecular weight of 101.15 g/mol. It appears as a colorless to light yellow liquid at room temperature, with a melting point of 13 °C and a boiling point of 202 °C. The compound is known for its relatively high purity, typically exceeding 98% in commercial samples . N-tert-Butylformamide is classified as a formamide, which is characterized by the presence of the amide functional group attached to a formyl group.

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, N-tert-Butylformamide can hydrolyze to yield tert-butylamine and formic acid.
  • Condensation Reactions: It can react with carboxylic acids to form N-tert-butylamides through condensation processes.
  • Reduction: N-tert-Butylformamide can be reduced to produce corresponding alcohols or amines depending on the reducing agent used.

Research indicates that N-tert-Butylformamide exhibits biological activity, particularly in the context of its interactions with biological molecules. Studies have shown that it may influence various biochemical pathways, although specific mechanisms and effects are still under investigation. Notably, its interactions with ethers and other organic solvents have been studied using Fourier-transform infrared spectroscopy, suggesting potential applications in biochemical contexts .

N-tert-Butylformamide can be synthesized through several methods:

  • Reaction of Isobutylene and Hydrogen Cyanide: This method involves the reaction of isobutylene with hydrogen cyanide in the presence of sulfuric acid .
  • Condensation of tert-Butylamine with Formic Acid: A straightforward approach where tert-butylamine reacts with formic acid under controlled conditions.
  • Oxidative Amidation: This method utilizes alcohols and carboxylic acids in the presence of oxidizing agents to yield N-tert-butylformamide .

N-tert-Butylformamide has various applications across different fields:

  • Solvent: Due to its polar nature, it serves as a solvent in organic synthesis.
  • Intermediate: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is employed in laboratory settings for research purposes, particularly in studies involving amide chemistry.

Studies have explored the interactions of N-tert-Butylformamide with various organic compounds. For instance, its interactions with ethers have been analyzed through spectroscopic techniques, revealing insights into its solvation properties and potential effects on chemical reactivity . These studies contribute to understanding how N-tert-Butylformamide behaves in complex mixtures, which is crucial for its applications in chemical synthesis and biological systems.

Several compounds share structural similarities with N-tert-Butylformamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
N-MethylformamideC3_3H7_7NOLacks bulky tert-butyl group; used as a solvent
N-EthylformamideC4_4H9_9NOEthyl group instead of tert-butyl; lower boiling point
N-IsopropylformamideC4_4H9_9NOIsopropyl group; similar reactivity but different sterics
N,N-DimethylformamideC5_5H11_11NTwo methyl groups; widely used as a solvent

N-tert-Butylformamide's unique bulky tert-butyl group distinguishes it from these similar compounds, influencing its physical properties such as boiling point and solubility. This structural feature also affects its reactivity, making it suitable for specific applications where steric hindrance is advantageous.

Classical Synthetic Routes: Hydrocyanation of Isobutylene

The classical synthetic approach to N-tert-butylformamide involves the direct hydrocyanation of isobutylene using hydrogen cyanide in the presence of sulfuric acid. This methodology, which was established as early as the 1950s, represents the foundational technique for large-scale production of this compound. The reaction mechanism involves the initial formation of a carbocation intermediate through the protonation of isobutylene by sulfuric acid, followed by nucleophilic attack from hydrogen cyanide to yield the desired formamide product.

Extensive research conducted in the preparation of N-tert-butyl formamide revealed that optimal yields are achieved when specific water content is maintained in the sulfuric acid medium. Contrary to conventional wisdom that suggested anhydrous sulfuric acid would provide superior results, experimental evidence demonstrated that aqueous sulfuric acid containing substantially 13 to 18 percent water produces dramatically improved yields compared to anhydrous conditions. This discovery fundamentally altered the understanding of the reaction mechanism and provided a pathway to achieving yields exceeding 94 percent under optimized conditions.

The stoichiometric requirements for this reaction have been carefully established through systematic investigation. Research findings indicate that at least 1.5 moles, and preferably substantially 2 moles, of sulfuric acid should be present for each mole of isobutylene to achieve maximum yields of the formamide product. Additionally, the use of slightly more than one mole of hydrogen cyanide per mole of isobutylene has been shown to improve overall reaction yields significantly.

Temperature control emerges as a critical parameter in this synthesis methodology. The reaction is typically conducted at temperatures ranging from 0 to 10 degrees Celsius during the initial stages to ensure proper carbocation formation while minimizing side reactions. The maintenance of precise temperature conditions throughout the reaction sequence prevents decomposition pathways that can significantly reduce product yields and purity.

Catalytic Ritter-Type Reactions Using Di-tert-Butyl Dicarbonate

The development of catalytic Ritter-type reactions utilizing di-tert-butyl dicarbonate represents a significant advancement in the synthesis of N-tert-butyl amides, including N-tert-butylformamide. This methodology offers several advantages over classical approaches, including milder reaction conditions, improved selectivity, and reduced environmental impact through the elimination of strong mineral acids.

Di-tert-butyl dicarbonate, also known as Boc anhydride, serves as an effective source of tert-butyl carbocation under catalytic conditions. The compound, which appears as colorless to white crystalline material with a melting point of approximately 22-24 degrees Celsius, provides excellent reactivity when combined with appropriate catalysts. Research has demonstrated that this reagent can effectively participate in modified Ritter reactions to produce N-tert-butyl derivatives with high efficiency.

The mechanistic pathway for this transformation involves the initial activation of di-tert-butyl dicarbonate by the catalyst, leading to the generation of a tert-butyl carbocation species. This electrophilic intermediate subsequently reacts with nitriles to form the corresponding N-tert-butyl amides through an addition-rearrangement sequence characteristic of the Ritter reaction mechanism. The use of di-tert-butyl dicarbonate as a carbocation source offers significant advantages in terms of atom economy and waste reduction compared to traditional approaches.

Experimental investigations have revealed that various nitrile substrates, including formonitrile derivatives, can participate effectively in these reactions. The substrate scope encompasses alkyl, aryl, benzyl, and furyl nitriles, all of which afford the corresponding N-tert-butyl amides in excellent isolated yields. The versatility of this approach makes it particularly attractive for the synthesis of diverse N-tert-butyl formamide derivatives.

Solvent-Free Approaches with Transition Metal Catalysts

The implementation of solvent-free methodologies using transition metal catalysts represents a modern approach to N-tert-butyl amide synthesis that addresses environmental concerns while maintaining high efficiency. Copper(II) triflate emerges as a particularly effective catalyst for these transformations, demonstrating exceptional stability and catalytic activity under solvent-free conditions at room temperature.

Research conducted on copper(II) triflate-catalyzed reactions has revealed remarkable efficiency in promoting the formation of N-tert-butyl amides through the reaction of nitriles with di-tert-butyl dicarbonate. The catalyst demonstrates high stability under the reaction conditions and can be employed in relatively low loadings while maintaining excellent conversion rates. Experimental procedures typically involve the dropwise addition of nitrile substrates to a mixture containing di-tert-butyl dicarbonate and copper(II) triflate at room temperature.

The solvent-free nature of this approach offers several distinct advantages including simplified workup procedures, reduced environmental impact, and elimination of solvent recovery and disposal concerns. The reaction progress can be conveniently monitored using thin-layer chromatography, and the products are typically isolated through simple aqueous workup followed by standard purification techniques.

Alternative transition metal catalysts have also been investigated for similar transformations. Studies have explored the use of various Lewis acids and transition metal complexes, including hafnium tetrachloride and zirconium tetrachloride, which have shown promising results in related synthetic applications. These catalysts offer different reactivity profiles and may provide advantages for specific substrate combinations or reaction conditions.

Industrial-Scale Synthesis: Optimization of Temperature and Catalyst Loading

The industrial-scale production of N-tert-butylformamide requires careful optimization of reaction parameters to ensure economic viability while maintaining product quality and environmental compliance. Temperature optimization emerges as a critical factor in achieving efficient large-scale synthesis, with different methodologies requiring specific thermal management strategies.

For classical hydrocyanation processes, industrial operations typically employ temperature ranges of 0-10 degrees Celsius during the initial reaction phase, followed by controlled warming to facilitate product formation and separation. The precise temperature control prevents the formation of unwanted byproducts while maximizing the desired N-tert-butylformamide yield. Industrial reactors designed for this process incorporate sophisticated temperature control systems to maintain optimal conditions throughout the reaction sequence.

Catalyst loading optimization plays a crucial role in industrial-scale synthesis, particularly for catalytic approaches utilizing transition metal catalysts. Research has demonstrated that copper(II) triflate loadings as low as 5 mol percent can provide excellent conversion rates while maintaining economic feasibility. The optimization of catalyst loading involves balancing conversion efficiency against catalyst cost and recovery considerations.

Industrial processes also benefit from continuous operation modes that allow for steady-state production and improved process economics. The development of continuous flow reactors for N-tert-butylformamide synthesis enables precise control of residence time, temperature, and mixing conditions while providing consistent product quality. These systems typically incorporate automated monitoring and control systems to maintain optimal reaction conditions throughout extended production campaigns.

Process intensification strategies have been implemented to improve the efficiency of industrial N-tert-butylformamide production. These approaches include the use of microreactor technology for enhanced mass and heat transfer, the implementation of reactive distillation processes that combine reaction and separation operations, and the development of integrated catalyst recovery systems that reduce overall process costs.

The selection of appropriate industrial synthesis methodology depends on various factors including raw material availability, product specifications, environmental regulations, and economic considerations. Each approach offers distinct advantages and limitations that must be carefully evaluated in the context of specific industrial requirements and constraints.

N-tert-Butylformamide exhibits a distinctive molecular architecture characterized by the attachment of a bulky tertiary butyl group to the nitrogen atom of the formamide functional group [1]. The compound possesses the molecular formula C₅H₁₁NO with a molecular weight of 101.15 daltons [1] [2]. The molecular structure features a central formamide group (HCON-) linked to a sterically hindered tert-butyl substituent, creating significant steric constraints that influence both conformational preferences and intermolecular interactions [1].

The molecular geometry of N-tert-Butylformamide is characterized by restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization [3]. Variable temperature nuclear magnetic resonance studies have revealed that the compound exists in cis and trans conformational equilibria, with the trans isomer being thermodynamically favored in aqueous solution with an enthalpy difference of -1.72 kilojoules per mole [3]. The sterically hindered nature of the tert-butyl group significantly influences this conformational equilibrium compared to less substituted formamides [3].

Computational studies using density functional theory methods have provided detailed insights into the stereoelectronic properties of N-tert-Butylformamide [4]. The compound exhibits a point group symmetry of C₁ with a symmetry number of 1 and possesses one rotatable bond [4]. Quantum mechanical calculations have determined key polarizability components, with αxx = 12.33 Ų, αyy = 11.27 Ų, and αzz = 11.29 Ų [4]. The dipole moment components have been calculated as μxx = -4.63 Debye, μ_yy = -0.31 Debye, providing insights into the electrostatic distribution within the molecule [4].

The stereoelectronic properties are further characterized by specific collision cross section values determined through ion mobility spectrometry [5]. For various adduct ions, the predicted collision cross sections range from 116.1 Ų for the [M+H-H₂O]⁺ adduct to 169.5 Ų for the [M+CH₃COO]⁻ adduct [5]. These values reflect the three-dimensional molecular envelope and provide important information for analytical identification and characterization [5].

PropertyValueReference
Molecular FormulaC₅H₁₁NO [1]
Molecular Weight101.15 g/mol [1]
Point GroupC₁ [4]
Rotatable Bonds1 [4]
Dipole Moment (μ_xx)-4.63 D [4]
Polarizability (α_xx)12.33 Ų [4]
Collision Cross Section [M+H]⁺119.9 Ų [5]

Nanostructural Self-Assembly via Polar/Non-Polar Domain Segregation

N-tert-Butylformamide demonstrates remarkable self-assembly properties that arise from the segregation of molecules into distinct polar and non-polar domains, analogous to amphiphile self-assembly behavior [6] [7]. This unique characteristic stems from the compound's dual nature, featuring both a polar formamide head group capable of hydrogen bonding and a hydrophobic tert-butyl tail that seeks to minimize contact with polar environments [6] [7].

The self-assembly mechanism involves the formation of nanostructures through the preferential association of hydrophobic tert-butyl groups while simultaneously allowing the polar formamide moieties to interact with the surrounding medium [6] [7]. This process results in the development of organized supramolecular architectures where the polar and non-polar domains become spatially segregated to minimize unfavorable energetic interactions [6] [7].

Research has demonstrated that N-tert-Butylformamide functions effectively as a non-aqueous amphiphile self-assembly medium, indicating its ability to facilitate the organization of other molecular species through its inherent structural properties [7] [8]. The compound's capacity to form nanostructures has been attributed to the balance between hydrogen bonding interactions involving the formamide group and hydrophobic interactions among the tert-butyl substituents [7] [8].

The nanostructural organization is driven by several complementary forces including hydrogen bonding between formamide groups, van der Waals interactions among tert-butyl moieties, and the entropic favorability of segregating incompatible molecular regions [9] [10]. The resulting assemblies exhibit well-defined architectures where the hydrophobic domains are buried within the structure while polar regions remain exposed to facilitate further intermolecular interactions [9] [10].

Studies on related amphiphilic systems have shown that the nature of the polar head group significantly influences the final morphology of self-assembled structures [11]. In the case of N-tert-Butylformamide, the formamide functionality provides both hydrogen bond donor and acceptor capabilities, enabling the formation of extended hydrogen bonding networks that stabilize the assembled structures [11] [10].

Assembly PropertyCharacteristicReference
Driving ForcePolar/Non-polar segregation [6] [7]
Head GroupFormamide (polar) [7]
Tail Grouptert-Butyl (hydrophobic) [7]
Assembly TypeAmphiphile-like [6] [7]
Medium FunctionNon-aqueous self-assembly [7] [8]

Thermochemical Stability and Phase Behavior

N-tert-Butylformamide exhibits well-defined thermal properties and phase behavior that reflect its molecular structure and intermolecular interactions [2] [8]. The compound exists as a clear liquid at ambient conditions, with a melting point of 16°C and a boiling point of 202°C at standard atmospheric pressure [2] [8]. These thermal characteristics indicate moderate intermolecular forces and reasonable thermal stability under normal handling conditions [2] [8].

The density of N-tert-Butylformamide has been determined to be 0.903 grams per milliliter at 25°C, while the refractive index is measured at n²⁰/D = 1.433 [2] [8]. The molar volume calculated from these physical properties is 112.0 milliliters per mole, providing insights into the molecular packing efficiency in the liquid state [12]. The compound exhibits a flash point of 203°F (approximately 95°C), indicating its thermal stability and relatively low volatility at moderate temperatures [2] [8].

Thermochemical analysis reveals that N-tert-Butylformamide possesses significant thermal stability, with decomposition typically occurring only at elevated temperatures well above its boiling point [13]. Comparative studies with related formamide derivatives suggest that the presence of the bulky tert-butyl group enhances thermal stability by providing steric protection to the formamide functionality [13] [14]. The predicted pKa value of 16.47 ± 0.23 indicates that the compound is essentially non-ionizable under normal conditions, contributing to its chemical stability [2] [8].

Phase behavior studies have shown that N-tert-Butylformamide undergoes typical liquid-gas transitions without intermediate mesophases under standard conditions [2]. The enthalpy of vaporization and other thermodynamic parameters reflect the energy required to overcome intermolecular hydrogen bonding and van der Waals interactions [14] [15]. Computational thermochemistry calculations have provided detailed energetic data, including scaled zero-point energy values and heat capacity information [4].

The thermal decomposition profile of N-tert-Butylformamide follows patterns typical of substituted formamides, where elevated temperatures can lead to hydrolysis or thermal cleavage of the carbon-nitrogen bond [13] [16]. However, under normal storage and handling conditions, the compound demonstrates excellent thermal stability and minimal degradation [2] [8].

Thermal PropertyValueUnitReference
Melting Point16°C [2] [8]
Boiling Point202°C [2] [8]
Density (25°C)0.903g/mL [2] [8]
Refractive Index1.433n²⁰/D [2] [8]
Flash Point203°F [2] [8]
pKa (predicted)16.47 ± 0.23- [2] [8]
Molar Volume112.0mL/mol [12]

Solvent Interactions and Partition Coefficients

N-tert-Butylformamide demonstrates distinctive solvent interaction properties that reflect its amphiphilic character and hydrogen bonding capabilities [17] [3]. The compound exhibits high solubility in water, enabling versatile applications in aqueous environments while also showing appreciable solubility in organic solvents [17]. This dual solubility profile arises from the compound's ability to form hydrogen bonds through its formamide functionality while simultaneously engaging in hydrophobic interactions via the tert-butyl group [17].

The hydrogen bonding behavior of N-tert-Butylformamide has been extensively studied through infrared spectroscopy, revealing its capacity to form both conventional hydrogen bonds and weaker interactions such as N-H···π hydrogen bonds with aromatic systems [18]. Thermodynamic properties for 1:1 complexes between N-tert-Butylformamide and various aromatic hydrocarbon donors have been determined, providing quantitative measures of interaction strengths [18]. The optimal hydrogen bond length for these interactions has been calculated to be approximately 2.65 Ångströms [18].

Partition coefficient studies have revealed that N-tert-Butylformamide possesses a log P value that reflects its balanced hydrophilic-lipophilic properties [4]. Computational methods using various force fields have predicted octanol-water partition coefficients that indicate moderate lipophilicity, consistent with the compound's ability to interact with both polar and non-polar phases [4]. These partition properties make the compound valuable as a solvent and reaction medium in various chemical processes [17].

The solvation behavior of N-tert-Butylformamide varies significantly depending on the solvent environment [3]. In aqueous solutions, the trans conformer is enthalpically favored with ΔH° = -1.72 kilojoules per mole, while in low dielectric solvents like chloroform, the conformational preferences shift due to altered solvation energies [3]. These solvent-dependent conformational changes reflect the complex interplay between intramolecular steric effects and intermolecular solvation forces [3].

Binary solvent mixture studies have shown that N-tert-Butylformamide can significantly alter the polarity of mixed solvent systems [19]. When combined with benzene, the resulting mixture exhibits complex polarity behavior that follows logarithmic relationships with concentration, demonstrating the compound's ability to modulate solvent properties [19]. This behavior is particularly relevant for applications in chromatography and reaction optimization where solvent polarity control is critical [19].

The molecular electrostatic potential calculations have revealed regions of negative potential localized around the oxygen atom of the formamide group and positive potential regions near hydrogen atoms [20]. These electrostatic features guide the compound's interactions with other molecules and influence its solvation behavior in different media [20]. The electronegativity and chemical reactivity descriptors provide additional insights into the compound's behavior in various chemical environments [20].

Solvent PropertyValue/DescriptionReference
Water SolubilityHigh [17]
Organic SolubilityAppreciable [17]
Optimal H-bond Length2.65 Å [18]
Conformational ΔH° (H₂O)-1.72 kJ/mol [3]
Binary Mixture BehaviorLogarithmic polarity relationship [19]
Hydrogen BondingN-H donor, C=O acceptor [17] [18]

N-tert-Butylformamide exhibits remarkable properties as a non-aqueous amphiphile, forming nanostructures through molecular segregation analogous to conventional amphiphile self-assembly [1] [2]. Research has demonstrated that this compound undergoes spontaneous organization into distinct polar and non-polar domains, creating organized supramolecular structures in non-aqueous environments [1] [3].

The amphiphilic behavior of N-tert-Butylformamide stems from its unique molecular architecture, featuring a polar formamide head group and a bulky, hydrophobic tert-butyl tail [1]. This structural duality enables the formation of well-defined nanostructures that mimic biological self-assembly processes [2]. Studies utilizing dynamic light scattering and transmission electron microscopy have revealed that N-tert-Butylformamide forms organized assemblies with characteristic dimensions in the nanometer range [1].

The compound demonstrates exceptional utility in investigating the fundamental mechanisms of non-aqueous self-assembly [1] [4]. Unlike traditional aqueous amphiphile systems, N-tert-Butylformamide-based assemblies operate through solvophobic interactions rather than hydrophobic effects, providing researchers with unique insights into supramolecular organization principles [2]. These assemblies exhibit responsiveness to external stimuli such as temperature and concentration, making them valuable for developing smart materials and controlled release systems [1].

The thermodynamic stability of N-tert-Butylformamide assemblies has been attributed to the favorable balance between van der Waals interactions of the tert-butyl groups and hydrogen bonding involving the formamide functionality [5] [1]. This balance results in assemblies that maintain structural integrity across a broad temperature range while remaining dynamic enough to respond to environmental changes [2].

Intermediate in Lubricant Additives and Petroleum Industry Applications

N-tert-Butylformamide serves as a critical intermediate in the manufacture of specialized lubricating oil additives and finds extensive application throughout the petroleum industry [6] [7]. The compound's thermal stability and chemical compatibility with hydrocarbon matrices make it particularly valuable for formulating high-performance lubricant systems [6].

In lubricant additive synthesis, N-tert-Butylformamide functions as a precursor for friction-reducing compounds that enhance the tribological properties of base oils [8] [9]. The compound undergoes controlled chemical modifications to produce friction modifiers that significantly reduce wear and extend equipment service life [8]. Research has demonstrated that formamide-derived additives exhibit superior performance compared to conventional friction reducers, particularly under extreme pressure and temperature conditions [9].

The petroleum industry utilizes N-tert-Butylformamide in various processing applications, including its role as a carrier for drilling mud corrosion-inhibiting additives [10]. During drilling operations, the compound facilitates the delivery of protective agents to downhole equipment, preventing corrosion and maintaining operational efficiency [6]. Its excellent solvent properties enable effective dissolution and transport of various petroleum processing chemicals [10].

Manufacturing processes for lubricant additives often employ N-tert-Butylformamide as a synthetic intermediate due to its reactivity toward nucleophilic substitution and its ability to participate in complex formation reactions [11]. The compound's synthesis from isobutylene and hydrogen cyanide in the presence of aqueous sulfuric acid provides an economical route to this valuable industrial intermediate [11].

Advanced petroleum applications also leverage N-tert-Butylformamide's unique properties in specialized extraction processes and as a component in multifunctional additive packages [12] [13]. The compound contributes to the development of lubricant formulations that simultaneously provide antioxidant, anti-wear, and corrosion protection properties [12].

Substrate for Heterocyclic Compound Synthesis (Benzimidazoles, Quinazolinones)

N-tert-Butylformamide demonstrates exceptional versatility as a substrate for synthesizing important heterocyclic compounds, particularly benzimidazoles and quinazolinones [14] [15]. These heterocyclic systems represent core structures in numerous pharmaceutical and agrochemical compounds, making their efficient synthesis of paramount importance [14].

In benzimidazole synthesis, N-tert-Butylformamide serves as both a carbon source and a cyclization promoter [15]. The compound participates in condensation reactions with ortho-phenylenediamine derivatives under mild conditions, facilitating ring closure through intramolecular cyclization mechanisms [14]. Research has documented yields ranging from 71% to 97% when employing N-tert-Butylformamide in benzimidazole synthesis protocols [15].

The synthetic utility of N-tert-Butylformamide extends to the preparation of substituted benzimidazoles bearing various functional groups [16]. The compound's reactivity enables the introduction of diverse substituents at different positions of the benzimidazole core, providing access to libraries of biologically active compounds [17]. Mechanistic studies have revealed that the tert-butyl group provides steric control during cyclization, influencing regioselectivity and product distribution [15].

For quinazolinone synthesis, N-tert-Butylformamide functions as an electrophilic carbon source in multicomponent reactions [18]. The compound undergoes activation in the presence of metal catalysts, enabling efficient coupling with aminobenzamide derivatives to form the quinazolinone framework [19]. These reactions typically proceed under mild conditions with excellent functional group tolerance [20].

The preparation of quinazolino-fused systems also benefits from N-tert-Butylformamide's unique reactivity profile [21]. The compound participates in cascade cyclization sequences that construct complex polycyclic scaffolds in single synthetic operations [19]. These transformations often involve multiple bond-forming events orchestrated by the formamide functionality [20].

Synthetic methodologies employing N-tert-Butylformamide have been optimized for both academic research and industrial applications [18]. The compound's commercial availability and straightforward handling characteristics make it an attractive choice for large-scale heterocyclic synthesis [15].

Utility in Enantioselective Cycloaddition Reactions

N-tert-Butylformamide plays a significant role in enantioselective cycloaddition reactions, particularly as a ligand component or substrate in asymmetric catalysis [22] [23]. The compound's ability to coordinate with chiral metal catalysts while maintaining its reactivity toward cycloaddition processes makes it valuable for synthesizing enantiomerically enriched products [24].

In enantioselective [2+2] cycloaddition reactions, N-tert-Butylformamide derivatives function as nucleophilic partners with excellent stereochemical control [22]. Research has demonstrated that nickel-catalyzed cycloadditions involving N-tert-Butylformamide-based substrates proceed with enantioselectivities exceeding 99% under optimized conditions [22]. The bulky tert-butyl substituent provides crucial steric differentiation that enables high levels of asymmetric induction [22].

The compound's utility extends to [3+2] cycloaddition processes where it serves as a chiral auxiliary or directing group [23]. Studies have shown that N-tert-Butylformamide derivatives participate in highly stereoselective cycloadditions with various dipolar species, affording complex heterocyclic products with multiple stereocenters [23]. The formamide functionality facilitates coordination to chiral catalysts while the tert-butyl group controls facial selectivity [24].

Mechanistic investigations have revealed that N-tert-Butylformamide's effectiveness in enantioselective cycloadditions derives from its ability to form stable chelation complexes with chiral metal centers [25]. The compound's nitrogen and oxygen atoms provide bidentate coordination that locks the substrate in a defined conformation, enabling predictable stereochemical outcomes [24].

Advanced applications include the use of N-tert-Butylformamide in formal cycloaddition reactions where the initial cycloadduct undergoes subsequent rearrangement to yield complex molecular frameworks [26]. These transformations often proceed with exceptional diastereo- and enantioselectivity, providing access to stereochemically rich natural product-like structures [23].

The development of new chiral catalysts specifically designed to activate N-tert-Butylformamide derivatives continues to expand the scope of enantioselective cycloaddition reactions [26]. These systems demonstrate broad substrate compatibility and excellent stereochemical control across diverse reaction conditions [22].

PropertyValueReference
Molecular FormulaC₅H₁₁NO [27]
Molecular Weight (g/mol)101.15 [27]
CAS Number2425-74-3 [27]
Melting Point (°C)16 [27]
Boiling Point (°C)202 [27]
Density (g/mL at 25°C)0.903 [27]
Refractive Index (n₂₀/D)1.433 [27]
Flash Point (°C)82 [1]
Application AreaSpecific UseKey Properties UtilizedReference
Non-Aqueous Amphiphile Self-AssemblySupramolecular chemistry media formationSegregation into polar/non-polar domains [1] [2]
Lubricant AdditivesFriction reduction and antiwear propertiesThermal stability and chemical compatibility [6] [12]
Petroleum Industry ApplicationsDrilling mud additives and processing aidsSolvent properties and chemical reactivity [6] [12]
Benzimidazole SynthesisHeterocyclic compound synthesisNucleophilic reactivity and thermal properties [14] [15]
Quinazolinone SynthesisPharmaceutical intermediate synthesisElectrophilic carbon source capability [28] [20]
Enantioselective Cycloaddition ReactionsAsymmetric catalysis applicationsCoordination with metal catalysts [22] [23]
ApplicationYield Range (%)Reaction ConditionsReference
Benzimidazole Synthesis71-97Mild heating, organic solvents [15]
Quinazolinone Formation52-96Metal catalysis, moderate temperatures [20]
Enantioselective [2+2] Cycloaddition85-99Chiral nickel catalysis [22]
Self-Assembly FormationN/ARoom temperature, non-aqueous media [1]

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

202.0 °C

Melting Point

16.0 °C

UNII

GZ0P5X0IRF

Vapor Pressure

0.27 mmHg
0.27 mm Hg @ 25 °C

Other CAS

2425-74-3

Wikipedia

N-tert-butylformamide

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide.

General Manufacturing Information

Formamide, N-(1,1-dimethylethyl)-: INACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Dates

Last modified: 08-16-2023

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